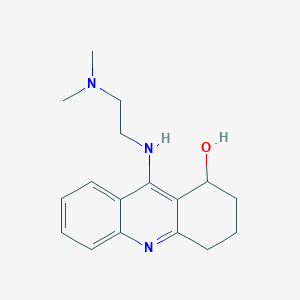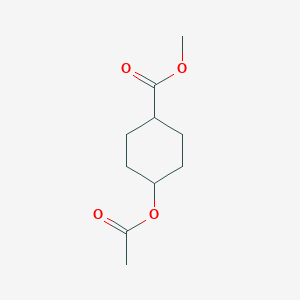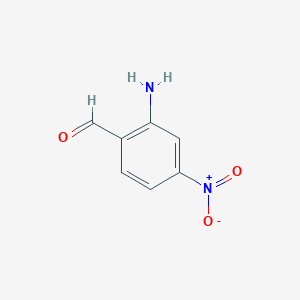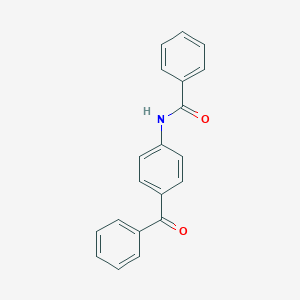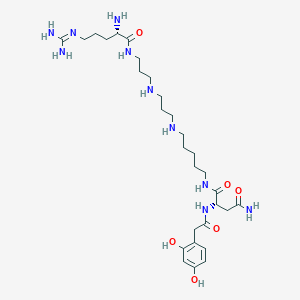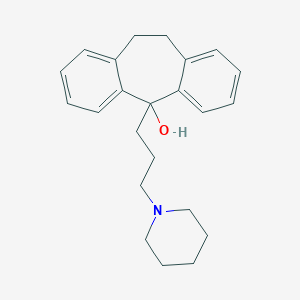
6-Hepten-4-YN-3-OL, 1-(heptylthio)-2,3,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hepten-4-YN-3-OL, 1-(heptylthio)-2,3,6-trimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that is soluble in water and has a strong odor. This compound is also known as HHT and is commonly used as a flavoring agent in the food industry. However, recent studies have shown that HHT has several other properties that make it an attractive candidate for scientific research.
Mécanisme D'action
The mechanism of action of HHT is not fully understood. However, studies have shown that it has the ability to form stable complexes with metals, which is likely the basis for its catalytic activity. HHT may also have other mechanisms of action that have yet to be discovered.
Biochemical and Physiological Effects:
HHT has been shown to have several biochemical and physiological effects. It has been found to be toxic to several types of cancer cells, including breast and prostate cancer cells. HHT has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HHT in lab experiments is its high stability. HHT is a stable compound that is easy to handle and store. However, one limitation of using HHT is its high cost. The synthesis of HHT is a complex process that requires several expensive reagents, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for research on HHT. One area of research is the development of new catalytic reactions using HHT as a ligand. Another area of research is the investigation of HHT's potential as an anti-cancer agent. Additionally, the development of new synthesis methods for HHT may help to reduce the cost of this compound and make it more accessible for use in scientific research.
In conclusion, 6-Hepten-4-YN-3-OL, 1-(heptylthio)-2,3,6-trimethyl- is a chemical compound with significant potential for use in scientific research. Its unique properties make it an attractive candidate for use in catalytic reactions and as an anti-cancer agent. While there are limitations to its use in lab experiments, the development of new synthesis methods and research on its potential applications may lead to new discoveries and advancements in various fields.
Méthodes De Synthèse
The synthesis of HHT involves several steps, including the reaction of heptyl mercaptan with 3-methyl-2-buten-1-ol, followed by the addition of acetylene and a palladium catalyst. This reaction produces HHT as a final product. The synthesis of HHT is a complex process that requires careful attention to detail to ensure that the final product is of high quality.
Applications De Recherche Scientifique
HHT has a wide range of potential applications in scientific research. One of the most promising areas of research is its use as a ligand in metal catalysis. HHT has been shown to be an effective ligand for several metals, including copper and palladium. This property makes it an attractive candidate for use in catalytic reactions.
Propriétés
Numéro CAS |
102244-20-2 |
|---|---|
Nom du produit |
6-Hepten-4-YN-3-OL, 1-(heptylthio)-2,3,6-trimethyl- |
Formule moléculaire |
C17H30OS |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
1-heptylsulfanyl-2,3,6-trimethylhept-6-en-4-yn-3-ol |
InChI |
InChI=1S/C17H30OS/c1-6-7-8-9-10-13-19-14-16(4)17(5,18)12-11-15(2)3/h16,18H,2,6-10,13-14H2,1,3-5H3 |
Clé InChI |
VOAMBOADIPKEHO-UHFFFAOYSA-N |
SMILES |
CCCCCCCSCC(C)C(C)(C#CC(=C)C)O |
SMILES canonique |
CCCCCCCSCC(C)C(C)(C#CC(=C)C)O |
Synonymes |
6-HEPTEN-4-YN-3-OL, 1-(HEPTYLTHIO)-2,3,6-TRIMETHYL- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



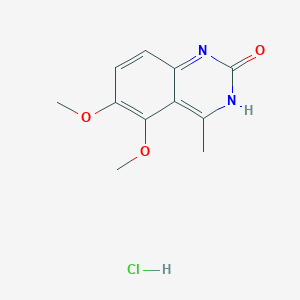

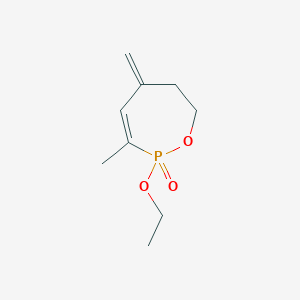


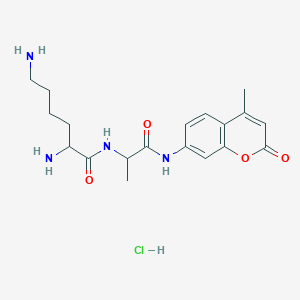
![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)
